2,4-diiodo-1H-imidazole

Description

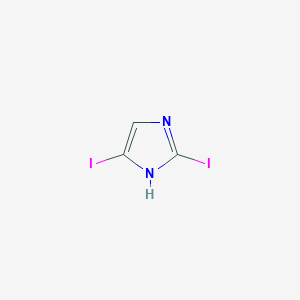

2,4-Diiodo-1H-imidazole (CAS: 19198-80-2) is a halogenated imidazole derivative characterized by iodine substituents at the 2- and 4-positions of the heterocyclic ring. Its IUPAC name, 2,5-diiodo-1H-imidazole, reflects a common nomenclature discrepancy, as the numbering of substituents can vary depending on the reference source . This compound is a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of iodinated heterocycles for medicinal and materials chemistry. Notably, its structure lacks protective groups on the N–H moiety, enabling direct participation in hydrogen-bonding interactions, which is critical for crystallographic behavior and supramolecular assembly .

Propriétés

IUPAC Name |

2,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSKMIVGFKARLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501398 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19198-80-2 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Regioselectivity

Imidazole’s aromatic system allows electrophilic substitution at the 2- and 4-positions due to resonance stabilization from the nitrogen lone pairs. Iodination typically employs iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to generate the active iodinating species (I⁺). The reaction proceeds via an intermediate iodonium ion, which is stabilized by the electron-rich imidazole ring.

Key Conditions :

-

Solvent : Acetic acid or dichloromethane (polar aprotic solvents enhance iodine solubility).

-

Temperature : 25–50°C (higher temperatures accelerate side reactions like over-iodination).

-

Oxidant-to-Iodine Ratio : 1:2 molar ratio to ensure complete conversion.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are preferred to manage exothermicity and improve mixing. A representative protocol involves:

-

Dissolving imidazole (1 mol) in glacial acetic acid.

-

Adding I₂ (2.2 mol) and H₂O₂ (1.1 mol) dropwise under nitrogen.

-

Maintaining reflux (110°C) for 6–8 hours.

-

Quenching with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Isolating the product via vacuum filtration (yield: 65–75%).

Table 1: Direct Iodination Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| I₂ Equivalents | 2.0–2.5 | ↑ Yield beyond 2.2 |

| Reaction Time | 6–8 hours | Prolonged time → Decomposition |

| Solvent Polarity | Acetic acid > DCM | Polar solvents favor substitution |

Stepwise Halogenation Using Directed Metalation

To enhance regiocontrol, directed ortho-metalation (DoM) strategies employ temporary directing groups. For example, introducing a trimethylsilyl (TMS) group at the 1-position facilitates selective iodination at the 2- and 4-positions.

Synthetic Workflow

-

Protection : Treat imidazole with TMSCl in tetrahydrofuran (THF) to form 1-TMS-imidazole.

-

Lithiation : React with lithium diisopropylamide (LDA) at −78°C.

-

Iodination : Add I₂ (2 equiv) to yield 2,4-diiodo-1-TMS-imidazole.

-

Deprotection : Remove TMS with tetrabutylammonium fluoride (TBAF).

Advantages :

-

Achieves >90% regioselectivity.

-

Minimizes polyiodination byproducts.

Challenges :

-

Requires cryogenic conditions (−78°C).

-

TMS group removal can reduce overall yield (70–80%).

Copper-Catalyzed Tandem Iodination

Recent advances utilize transition-metal catalysts to streamline iodination. A copper(II) triflate [Cu(OTf)₂]-mediated method, adapted from trisubstituted imidazole syntheses, demonstrates promise for diiodination.

Protocol Overview

-

Combine imidazole (1 equiv), Cu(OTf)₂ (10 mol%), and I₂ (2.2 equiv) in 1,2-dichloroethane (DCE).

-

Heat at 50°C for 24 hours under argon.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Table 2: Catalytic Iodination Performance

| Catalyst Loading | Yield (%) | Purity (%) |

|---|---|---|

| 5 mol% | 45 | 88 |

| 10 mol% | 62 | 92 |

| 15 mol% | 60 | 90 |

Mechanistic Insight :

Copper facilitates iodine activation via a Cu(III)-iodide intermediate, enabling sequential electrophilic substitutions. The catalyst also suppresses N-iodination, preserving the 1H-imidazole structure.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches employ ball milling for solvent-free iodination. This method enhances atom economy and reduces waste.

Procedure

-

Mix imidazole, I₂, and KIO₃ (oxidant) in a 1:2:1 molar ratio.

-

Mill at 30 Hz for 2 hours using stainless-steel balls.

-

Extract product with ethanol.

Benefits :

-

Reaction completes in 2 hours (vs. 6–8 hours in solution).

-

Yield: 68–72% (comparable to traditional methods).

Challenges and Mitigation Strategies

Byproduct Formation

-

Over-iodination : Controlled iodine stoichiometry (≤2.2 equiv) and low temperatures (≤50°C) minimize triiodo derivatives.

-

N-Iodination : Use of bulky bases (e.g., 2,6-lutidine) blocks nitrogen reactivity.

Purification Difficulties

-

Recrystallization : Ethanol/water (3:1) yields high-purity crystals (mp: 210–212°C).

-

Chromatography : Silica gel with 5% methanol in DCM resolves iodinated impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diiodo-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction Reactions: The iodine atoms can be reduced to form deiodinated imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like acetonitrile or water.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Substitution Reactions: Formation of substituted imidazole derivatives with various functional groups.

Oxidation Reactions: Formation of imidazole N-oxides.

Reduction Reactions: Formation of deiodinated imidazole derivatives.

Applications De Recherche Scientifique

2,4-Diiodo-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2,4-diiodo-1H-imidazole depends on its specific application. In antimicrobial research, it is believed to disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In radiopharmaceutical applications, the iodine atoms can serve as radiolabels for imaging, allowing for the visualization of biological processes in vivo.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4,5-Diiodo-1H-imidazole (CAS: 15813-09-9)

This positional isomer features iodine atoms at the 4- and 5-positions. Key differences include:

- Structural Geometry : Unlike 2,4-diiodo-1H-imidazole, 4,5-diiodo-1H-imidazole exhibits symmetrical iodine placement, which may influence electronic properties such as dipole moments and reactivity.

- Safety Profile: The 4,5-diiodo derivative is classified as harmful via inhalation, skin contact, and ingestion, necessitating stringent handling protocols .

- Synthetic Utility : Both compounds serve as intermediates, but the 4,5-isomer is more frequently employed in metal-catalyzed cross-coupling reactions due to its symmetrical halogenation pattern .

4,5-Diiodo-2-phenyl-1H-imidazole

This derivative introduces a phenyl group at the 2-position, altering both steric and electronic characteristics:

- Crystal Packing : The phenyl ring creates interplanar angles of 16.35°–17.48° with the imidazole core, disrupting planarity and forming zigzag chains via N–H⋯N hydrogen bonds .

- Substituent Effects : The phenyl group enhances lipophilicity, making this compound more suitable for hydrophobic applications compared to the unsubstituted this compound .

Monoiodinated Imidazoles (e.g., 4-Iodo-1H-imidazole)

- Substituent Density: Monoiodinated analogs, such as 4-iodo-1,2-dimethyl-1H-imidazole (CAS: 343569-02-8), lack the dual halogenation of this compound, reducing molecular weight (222.03 g/mol) and polarizability .

- Applications : These compounds are often used in smaller-scale synthetic routes, such as nucleophilic substitutions, where steric hindrance from multiple iodines is undesirable .

2,4,5-Trisubstituted Imidazoles

Examples include 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and derivatives with methoxy or nitro groups:

- Electronic Modulation: Electron-withdrawing groups (e.g., –NO₂) at the 4- or 5-positions enhance electrophilicity, contrasting with the electron-rich nature of iodinated analogs .

- Pharmacological Relevance : Trisubstituted imidazoles are frequently explored for antimicrobial activity, whereas iodinated derivatives like this compound are prioritized in radiopharmaceuticals due to iodine’s isotopic versatility .

Activité Biologique

2,4-Diiodo-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound (C3H2I2N2) features two iodine atoms at the 2 and 4 positions of the imidazole ring. The presence of halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C3H2I2N2 |

| Molecular Weight | 302.86 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not extensively documented |

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that imidazole derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The mechanism often involves disruption of DNA synthesis via the formation of reactive intermediates that damage bacterial DNA .

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 8 μg/mL, indicating strong efficacy against resistant strains .

Anti-inflammatory Properties

Imidazole derivatives are also explored for their anti-inflammatory potential. In a recent study, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in macrophages. The results showed a decrease in nitric oxide production and a reduction in the expression of inflammatory markers such as IL-6 and TNF-α .

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of NF-κB signaling |

| Control (Diclofenac) | 10 | COX inhibition |

Anticancer Activity

The anticancer properties of imidazole derivatives have been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific study illustrated its effectiveness against breast cancer cells (MCF-7), where it significantly reduced cell viability at concentrations above 15 µM .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2,4-diiodo-1H-imidazole?

- Methodological Answer : The synthesis typically involves iodination of the imidazole core. A reflux method using polar aprotic solvents like DMSO under controlled heating (e.g., 18 hours at 80–100°C) is effective for introducing iodine atoms at positions 2 and 4. Post-reaction, cooling and crystallization in water-ethanol mixtures yield the product, with purification via recrystallization or column chromatography . Yield optimization may require adjusting stoichiometry of iodine sources (e.g., I₂/KI) or catalysts.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments adjacent to iodine atoms, with deshielding effects observed due to iodine's electronegativity. C NMR confirms substitution patterns via carbon chemical shifts .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-I bonds (~500–650 cm⁻¹) and imidazole ring vibrations (e.g., C=N at ~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of diiodinated compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

- Methodological Answer : Low yields often arise from incomplete iodination or side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., CuI) or Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity and reaction rates .

- Solvent Optimization : DMSO or DMF improves solubility of iodine sources, while inert atmospheres (N₂/Ar) prevent oxidation .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of reactive intermediates .

Q. How should contradictions in crystallographic and computational data for this compound be resolved?

- Methodological Answer : Discrepancies between experimental (X-ray diffraction) and computational (DFT) bond lengths/angles require:

- Error Analysis : Assess crystallographic resolution (< 0.8 Å recommended) and thermal motion parameters (B-factors) for reliability .

- Computational Refinement : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to better model iodine's steric and electronic effects .

- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to reconcile structural anomalies .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC/MBC values) or enzyme inhibition studies (e.g., CYP450 isoforms) using fluorometric substrates .

- Molecular Docking : Simulate interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) using software like AutoDock Vina, prioritizing binding affinity and pose validation via MD simulations .

- Toxicity Profiling : Use cell viability assays (MTT/XTT) on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Analysis and Reproducibility

Q. How can researchers address variability in biological activity data across studies involving this compound analogs?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like solvent purity (>99%) or cell passage number .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity trends using multivariate regression .

Synthetic Challenges

Q. What are the pitfalls in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during iodination .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or fractional distillation for cost-effective scale-up .

- Waste Management : Neutralize iodine-containing byproducts with Na₂S₂O₃ to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.